An In-Depth Technical Guide to Apatinib Free Base: Chemical Structure, Physicochemical Properties, and Mechanism of Action
An In-Depth Technical Guide to Apatinib Free Base: Chemical Structure, Physicochemical Properties, and Mechanism of Action
Authored for Drug Development Professionals, Researchers, and Scientists
Introduction
Apatinib, also known under the synonym Rivoceranib and the development code YN968D1, is a potent, orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI).[1][2] First synthesized by Advenchen Laboratories, it has been rigorously investigated and is now a significant agent in the landscape of targeted cancer therapy.[3] Clinically, its mesylate salt is approved for the treatment of advanced gastric adenocarcinoma, and it is under investigation for a variety of other solid tumors, including breast cancer, hepatocellular carcinoma, and non-small cell lung cancer.[1][3]
The therapeutic efficacy of Apatinib stems from its highly selective and potent inhibition of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[4][5] By targeting the formation of new blood vessels that tumors require for growth and metastasis, Apatinib exerts a powerful anti-neoplastic effect.[1][6] This guide provides a detailed technical overview of the Apatinib free base, focusing on its core chemical and physical properties, molecular mechanism of action, and essential experimental protocols for its handling and analysis in a research setting.
Chemical Identity and Structure
Nomenclature and Chemical Identifiers
Apatinib's precise chemical identity is critical for regulatory documentation, literature searches, and procurement.
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IUPAC Name: N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide[7]
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SMILES: O=C(C1=CC=CN=C1NCC2=CC=NC=C2)NC3=CC=C(C4(C#N)CCCC4)C=C3[7]
Physicochemical Properties
Understanding the physicochemical properties of Apatinib free base is fundamental to designing robust experimental assays, developing stable formulations, and interpreting biological data.
Physical State and Appearance
Apatinib free base is a white to beige crystalline solid or powder at standard temperature and pressure.[6][8][9]
Solubility Profile
The solubility of Apatinib dictates its handling for both in vitro and in vivo studies. It is a hydrophobic molecule with poor aqueous solubility. For experimental purposes, organic solvents are required to prepare stock solutions.
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Dimethyl Sulfoxide (DMSO): Highly soluble, with reported values of >49.4 mg/mL, 30 mg/mL, and ≥20 mg/mL.[2][6][9] DMSO is the solvent of choice for preparing high-concentration stock solutions for cell-based assays.
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Dimethylformamide (DMF): Soluble at 30 mg/mL.[9]
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Ethanol: Sparingly soluble at 1 mg/mL.[9]
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Aqueous Buffers: Very poorly soluble. A solubility of 0.25 mg/mL is reported in a DMSO:PBS (pH 7.2) 1:3 mixture, highlighting that precipitation will occur upon significant dilution of a DMSO stock into aqueous media without additional solubilizing agents.[9]
Stability and Storage
Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: The powder should be stored in a dry, dark environment at -20°C for long-term stability (up to three years).[2][6]
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In Solution: Stock solutions, typically in DMSO, are significantly less stable. They should be aliquoted to minimize freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[2] This precaution is vital as repeated temperature changes can lead to compound degradation and precipitation, affecting experimental reproducibility.
Spectral Characteristics
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UV-Vis Spectroscopy: Apatinib exhibits ultraviolet absorption maxima (λmax) at 236, 261, and 345 nm, which can be utilized for quantification via spectrophotometry or HPLC-UV detection.[7][9]
Table 1: Summary of Physicochemical Properties of Apatinib Free Base
| Property | Value | Source(s) |
| CAS Number | 811803-05-1 | [6][7][9] |
| Molecular Formula | C₂₄H₂₃N₅O | [6][7][9] |
| Molecular Weight | 397.47 g/mol | [2][6] |
| Appearance | White to beige solid powder | [6][8] |
| Solubility in DMSO | ≥20 mg/mL | [2][6][9] |
| Solubility in Ethanol | 1 mg/mL | [9] |
| Storage (Solid) | -20°C, dry, dark | [2][6] |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) | [2] |
| UV λmax | 236, 261, 345 nm | [7][9] |
| Predicted pKa | 11.93 ± 0.70 | [6] |
| Predicted Boiling Point | 578.2 ± 50.0 °C | [6] |
Mechanism of Action: Selective VEGFR-2 Inhibition
Apatinib's therapeutic effect is rooted in its precise interaction with VEGFR-2, a receptor tyrosine kinase that plays a central role in angiogenesis.
Binding and Kinase Inhibition
Apatinib functions as an ATP-competitive inhibitor.[1] It selectively binds to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1][8] This binding action physically obstructs ATP from accessing the kinase, thereby preventing the autophosphorylation of the receptor that is essential for its activation.[4][10]
Downstream Signaling Blockade
Upon stimulation by its ligand, VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, creating docking sites for various signaling molecules.[4][10] This initiates a cascade of downstream pathways critical for endothelial cell function. By preventing this initial phosphorylation event, Apatinib effectively blocks these downstream signals.[1][5] Key inhibited pathways include:
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PI3K/AKT/mTOR Pathway: Crucial for cell survival, proliferation, and growth.[5][8]
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MAPK/ERK Pathway: Mediates cell proliferation and migration.[5][8][10]
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PLC Pathway: Involved in regulating vascular permeability.[10]
The collective inhibition of these pathways results in a potent anti-angiogenic effect, suppressing the proliferation, migration, and tube formation of endothelial cells.[8][10] This ultimately deprives tumors of the blood supply necessary for their growth and survival.
Caption: Apatinib inhibits VEGFR-2 signaling by blocking ATP binding.
Kinase Selectivity Profile
A key attribute of an effective TKI is high selectivity for its intended target, which minimizes off-target side effects. Apatinib demonstrates exceptional selectivity for VEGFR-2. While it shows some activity against other kinases at higher concentrations, its potency against VEGFR-2 is paramount.
Table 2: Kinase Inhibitory Profile of Apatinib
| Kinase Target | IC₅₀ (nM) | Relative Potency | Source(s) |
| VEGFR-2 | 1 | Highest | [6][8] |
| Ret | 13 | ~13x less potent | [2][8] |
| c-Src | 53 | ~53x less potent | [6][8] |
| c-Kit | 429 | ~429x less potent | [2][6][8] |
| EGFR, Her-2, FGFR1 | >10,000 | Negligible | [2][6] |
This profile confirms that Apatinib's primary biological activity at therapeutic concentrations is mediated through the specific inhibition of VEGFR-2.[2][6]
Analytical and Experimental Protocols
The following protocols represent self-validating systems for the routine handling and analysis of Apatinib free base in a research environment. The causality behind each step is explained to ensure methodological robustness.
Protocol: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
Rationale: RP-HPLC is the gold standard for assessing the purity of small organic molecules like Apatinib. Its hydrophobic nature makes it well-suited for separation on a C18 stationary phase. The inclusion of a UV detector allows for quantification based on its known spectral properties.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water. Causality: TFA acts as an ion-pairing agent to sharpen peak shape for the basic nitrogen atoms in Apatinib.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
-
Filter and degas both mobile phases prior to use to prevent pump blockages and baseline noise.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of Apatinib free base.
-
Dissolve in 1.0 mL of a 50:50 mixture of Mobile Phase A and B (or pure DMSO if necessary, followed by dilution) to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of ~50 µg/mL using the 50:50 mobile phase mixture. Causality: The working concentration must be within the linear range of the UV detector to ensure accurate quantification.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 345 nm (one of its λmax values).[9]
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B (re-equilibration). Causality: A gradient is used to effectively elute the nonpolar Apatinib while separating it from more polar impurities.
-
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate purity as (Area of Apatinib Peak / Total Area of All Peaks) x 100%.
-
Caption: Workflow for Apatinib purity analysis via RP-HPLC.
Protocol: Preparation of Stock Solutions for In Vitro Assays
Rationale: Preparing a concentrated, stable, and sterile stock solution is the most critical first step for any cell-based or biochemical assay. DMSO is the universal solvent for this purpose due to Apatinib's high solubility and its general compatibility with cell culture at low final concentrations (<0.5% v/v).
Methodology:
-
Aseptic Technique: Perform all steps in a sterile biosafety cabinet to prevent microbial contamination of the stock solution.
-
Weighing: On a calibrated analytical balance, weigh out 3.97 mg of Apatinib free base into a sterile, conical microcentrifuge tube. Causality: Weighing a precise amount allows for the creation of an exact 10 mM stock solution (MW = 397.47 g/mol ).
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO to the tube.
-
Dissolution: Vortex vigorously for 2-3 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear. Causality: Complete dissolution is mandatory; undissolved particulates will lead to inaccurate concentrations and flawed experimental results.
-
Sterilization (Optional but Recommended): Filter the 10 mM stock solution through a 0.22 µm sterile syringe filter (PTFE membrane is recommended for organic solvents) into a new sterile tube. This ensures the removal of any potential microbial contaminants or particulates.
-
Aliquoting and Storage:
-
Dispense the stock solution into small-volume, sterile cryovials (e.g., 20 µL aliquots). Causality: Aliquoting prevents repeated freeze-thaw cycles of the main stock, which degrades the compound and introduces water condensation.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.
-
Store immediately at -80°C.
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Conclusion
Apatinib free base is a well-characterized small molecule with a distinct chemical structure and a highly specific pharmacological profile. Its identity as a potent VEGFR-2 inhibitor is supported by extensive data on its binding affinity, kinase selectivity, and its functional impact on angiogenesis-driven signaling pathways. For researchers, a thorough understanding of its physicochemical properties—particularly its solubility and stability—is paramount for the execution of reliable and reproducible experiments. The protocols outlined in this guide provide a validated framework for the analytical assessment and practical handling of Apatinib, ensuring its integrity as a critical tool in oncological research and drug development.
References
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Li, J., Zhao, X., Chen, L., Guo, H., Lv, F., Jia, K., Yv, K., & Wang, F. (2022). Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Frontiers in Pharmacology, 13, 834645. [Link]
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You, G., Yuan, Z., Dai, J., & Wang, Z. (2015). Apatinib for molecular targeted therapy in tumor. OncoTargets and Therapy, 8, 3639–3643. [Link]
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Fan, M., Zhang, Y., Dai, X., Liu, Y., Zhang, Y., & Zhang, J. (2021). Application of Physiologically Based Pharmacokinetic Modeling to Evaluate the Drug–Drug and Drug–Disease Interactions of Apatinib. Frontiers in Pharmacology, 12, 761184. [Link]
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Geng, J., Fan, J., Dai, B., Li, X., Fu, H., & Xu, W. (2018). Apatinib induces apoptosis and autophagy via the PI3K/AKT/mTOR and MAPK/ERK signaling pathways in neuroblastoma. Molecular Medicine Reports, 18(5), 4587–4594. [Link]
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Rivoceranib Mesylate | C25H27N5O4S | CID 45139106. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]
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Apatinib. (2023, December 29). In Wikipedia. [Link]
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